molecular formula C25H21N3O4S B2887007 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894561-54-7

2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No.: B2887007
CAS No.: 894561-54-7
M. Wt: 459.52
InChI Key: RUTPJFWIQWCIKG-UHFFFAOYSA-N
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Description

The compound 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide features a spiro[indoline-3,2'-thiazolidine] core with a 4-methoxyphenyl substituent on the thiazolidine ring and an N-phenylacetamide group. Its structural complexity arises from the spiro junction, which combines indoline (a bicyclic structure) and thiazolidine (a five-membered sulfur-containing heterocycle) moieties.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-32-19-13-11-18(12-14-19)28-23(30)16-33-25(28)20-9-5-6-10-21(20)27(24(25)31)15-22(29)26-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTPJFWIQWCIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide, identified by its CAS number 894560-52-2, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4SC_{27}H_{25}N_{3}O_{4}S with a molecular weight of 487.6 g/mol. The structure features a spiro-indoline-thiazolidine framework which is essential for its biological activity.

PropertyValue
Molecular FormulaC27H25N3O4S
Molecular Weight487.6 g/mol
CAS Number894560-52-2

Synthesis

The synthesis of this compound typically involves the reaction of isatin derivatives with appropriate amines and thioglycolic acid under reflux conditions. This method has been reported to yield high purity compounds suitable for biological testing .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays conducted by the National Cancer Institute demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited selective toxicity, minimizing effects on normal cells while effectively inhibiting the proliferation of cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) . These enzymes are crucial for DNA synthesis and modification, making them prime targets for anticancer therapies.
  • Targeting Growth Factors : The compound may also interfere with growth factor signaling pathways that are often dysregulated in cancer cells. This interference can lead to reduced tumor growth and metastasis .

Case Studies

A study involving various derivatives of spiro[indoline-thiazolidine] compounds demonstrated that modifications to the structure significantly influenced their antiproliferative activity. For instance, compounds with electron-donating groups showed enhanced activity against pancreatic cancer cell lines compared to those without such modifications .

Table: Antiproliferative Activity in Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AAsPC-1105
Compound BBxPC-3156
Compound CHFF-1 (normal)50>3

Scientific Research Applications

The applications of 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide are primarily focused on its potential anticancer activity. This compound, featuring a spiro[indoline-3,2'-thiazolidin] core and methoxy groups, has shown promise in inhibiting key signaling pathways associated with cancer cell proliferation and survival.

Chemical Structure and Properties
The compound has a molecular formula of C25H21N3O4S and a molecular weight of 459.5 . The presence of methoxy groups on the phenyl rings is expected to enhance lipophilicity and potentially improve bioavailability.

Anticancer Properties
Recent studies indicate that N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Inhibition of Key Signaling Pathways
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit:

  • EGFR (Epidermal Growth Factor Receptor): Critical for cell growth and survival.
  • Src Kinase: Involved in various signaling pathways that promote cancer cell migration and invasion.
  • IL-6 (Interleukin 6): A cytokine that plays a role in inflammation and cancer progression.

The compound's ability to inhibit these targets suggests it may serve as a promising candidate for further development in cancer therapeutics.

Studies

  • In Vitro Evaluation of Anticancer Activity: Synthesized derivatives of similar compounds were evaluated for their anticancer activity using the MTT assay. This compound was found to have an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types.
  • Molecular Docking Studies: Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as EGFR and Src. The results indicated strong binding interactions, affirming the potential for this compound to act as a selective inhibitor.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidine Ring

The electronic nature of substituents on the thiazolidine ring significantly impacts biological activity:

Compound Substituent on Thiazolidine Key Activity/Data Reference
Target Compound 4-Methoxyphenyl Not explicitly reported (structural analog) -
(Z)-N-(5'-(3-Chlorobenzylidene)... (79) 3-Chlorobenzylidene (EWG) Excellent activity against S. aureus (20 mm inhibition zone)
(Z)-N-(5'-(4-Isopropylbenzylidene)... (80) 4-Isopropylbenzylidene (EDG) High activity against E. coli (18 mm inhibition zone)
2-(3'-(4-Fluorophenyl)...acetamide 4-Fluorophenyl No activity data reported (CAS: 899743-49-8)
  • Key Insight : Electron-withdrawing groups (EWGs) like chloro enhance Gram-positive activity, while electron-donating groups (EDGs) like isopropyl favor Gram-negative targets . The 4-methoxyphenyl group in the target compound (an EDG) may align with trends observed in compound 80.

Modifications to the Indoline Moiety

Variations in the indoline ring influence solubility and target selectivity:

Compound Indoline Modification Biological Activity Reference
Target Compound Unsubstituted indoline - -
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[...])acetamide (5d) Benzo[d]thiazole attachment Potent anti-inflammatory (IC₅₀: 4.93 µg/mL)
2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[...] (5e) Extended heterocyclic system Strong analgesic activity
  • Key Insight : Bulky substituents (e.g., benzo[d]thiazole) improve anti-inflammatory activity but may reduce bioavailability. The target compound’s simpler indoline structure might favor metabolic stability .

Acetamide Group Variations

The N-phenylacetamide group’s substitution pattern affects target binding:

Compound Acetamide Substituent Activity/Notes Reference
Target Compound N-Phenyl - -
N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (9(XI)) 4-Methoxyphenyl Cytotoxic (IC₅₀: 4.93 µg/mL)
N-(4-Nitrophenyl)acetamide (1.7) 4-Nitrophenyl (EWG) Synthetic intermediate (no activity data)
  • Key Insight : Nitro groups (EWGs) on the acetamide phenyl ring may enhance reactivity but introduce toxicity risks. The target compound’s unmodified N-phenyl group balances lipophilicity and safety .

Preparation Methods

Cyclocondensation of Isatin Derivatives with Thiazolidine Precursors

The reaction of 5-substituted isatins with thiazolidine-4-one derivatives under basic conditions provides direct access to the spiro framework. For instance, Patel et al. demonstrated that heating isatin with 2-mercapto-N-(4-methoxyphenyl)acetamide in ethanol containing piperidine at 80°C for 6 hours yields the spiro[indoline-3,2'-thiazolidine]-2,4'-dione intermediate. Critical to this step is the nucleophilic attack of the thiol group on the carbonyl carbon of isatin, followed by intramolecular cyclization.

Optimization Insight : Replacing conventional heating with ultrasonic irradiation (40 kHz, 300 W) reduces reaction time to 1.5 hours while increasing yield from 68% to 89%. The cavitation effects enhance molecular collision frequency, particularly beneficial for sterically hindered spiro transitions.

Multicomponent Reaction (MCR) Approach

A one-pot MCR strategy employing isatin, 4-methoxybenzaldehyde, and thiourea derivatives streamlines the synthesis. As evidenced by recent work on analogous spiro[indoline-3,4'-pyridines], combining 5-methoxyisatin, 4-methoxybenzaldehyde, and N-phenyl-2-mercaptoacetamide in ethanol with triethylamine (0.7 equiv.) under reflux for 4 hours achieves 78% conversion to the spiro core. This method circumvents intermediate isolation, though it requires stringent stoichiometric control to avoid oligomerization.

Structural and Reaction Optimization Data

Key comparative data for synthesis steps are summarized below:

Step Conditions Time (h) Yield (%) Purity (HPLC)
Spiro core formation EtOH, piperidine, 80°C 6 68 95.2
Spiro core formation Ultrasonic, 40 kHz, 40°C 1.5 89 98.7
Thiolate alkylation DMF, K2CO3, 60°C 3 75 97.5
Amine acylation DCM, DMAP, 0°C → rt 12 82 96.8

Spectroscopic Characterization and Validation

Critical spectroscopic signatures confirm successful synthesis:

  • IR Spectroscopy :

    • 1728 cm−1 (C=O, thiazolidinone)
    • 1653 cm−1 (C=O, acetamide)
    • 1245 cm−1 (C-O-C, methoxy)
  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 3.78 (s, 3H, OCH3)
    • δ 4.12 (d, J = 15.2 Hz, 1H, CH2CO)
    • δ 10.32 (s, 1H, NH)
  • 13C NMR :

    • 166.4 ppm (C=O, thiazolidinone)
    • 170.1 ppm (C=O, acetamide)
    • 55.9 ppm (OCH3)

Challenges and Mitigation Strategies

Stereochemical Control at the Spiro Center

The spiro junction creates a chiral center prone to racemization during thiazolidine ring closure. Employing chiral auxiliaries such as (1R,2S)-norephedrine during the cyclocondensation step enforces diastereomeric excess >90%. Alternatively, using enantiopure isatin derivatives (e.g., (R)-5-methoxyisatin) directly controls configuration.

Solubility Limitations in Late-Stage Reactions

The hydrophobic spiro core necessitates solvent optimization for alkylation/acylation. Ternary solvent systems (e.g., DMF/THF/H2O 4:4:1) improve reagent solubility while maintaining reaction efficiency.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide?

  • The synthesis typically involves multi-step reactions, including spirocyclization and amide coupling. Key parameters include:

  • Temperature : Controlled heating (60–80°C) for cyclization steps to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiazolidinone ring formation .
  • Catalysts : Piperidine or triethylamine for imine formation during spirocyclic assembly .
    • Characterization : NMR (¹H/¹³C) and IR confirm spirocyclic connectivity, while HPLC (>95% purity) ensures product integrity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Spectroscopic techniques :

  • ¹H NMR : Distinct signals for the methoxyphenyl (δ 3.8–3.9 ppm) and spirocyclic NH (δ 10.2–10.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the spiro-indoline-thiazolidinone core .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₂₈H₂₃N₃O₄S) with <2 ppm error .

Advanced Research Questions

Q. What strategies address low yields or unexpected by-products during spirocyclic assembly?

  • By-product mitigation :

  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates reactive intermediates like thioureas or maleimides .
  • Reaction monitoring : Real-time TLC or in-situ IR tracks spirocyclization progress .
    • Yield optimization : Design of Experiments (DoE) models identify critical factors (e.g., stoichiometry of 4-methoxyphenyl precursors) .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Structure-Activity Relationship (SAR) insights :

  • Methoxyphenyl group : Essential for anti-inflammatory activity (COX-2 inhibition) but reduces solubility; fluorophenyl analogs show improved logP .
  • Spirocyclic core : Rigidity enhances target selectivity (e.g., kinase inhibition) but may limit metabolic stability .
    • Methodology : Systematic substitution at the indoline N-position followed by in vitro bioassays (e.g., IC₅₀ in cancer cell lines) .

Q. How to resolve contradictions in reported biological data across studies?

  • Case example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 5–50 µM in different cell lines):

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (serum concentration, incubation time) .
  • Structural analogs : Compare with 4-chlorophenyl or furan-methyl derivatives to isolate substituent effects .
    • Resolution : Meta-analysis of dose-response curves and standardized protocols (e.g., NCI-60 panel) .

Q. What computational tools predict binding modes of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or PI3Kγ (key inflammatory targets) .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
  • Limitations : Accuracy depends on force field parameterization for sulfur-containing heterocycles .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Critical issues :

  • Spirocyclic by-products : Aggressive stirring and slow reagent addition minimize dimerization .
  • Solvent recovery : DMF or DCM recycling reduces costs but requires rigorous impurity profiling .
    • Process optimization : Flow chemistry improves reproducibility for amide coupling steps .

Methodological Recommendations

  • Contradiction analysis : Use orthogonal assays (e.g., enzymatic vs. cellular) to validate target engagement .
  • SAR studies : Combine synthetic diversification (e.g., substituent scanning) with high-throughput screening .
  • Data reporting : Include full spectroscopic datasets (NMR, HRMS) and purity metrics (HPLC) for reproducibility .

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